

Quantum Chemical Insights into Isopropyl Formate: A Technical Guide

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Compound of Interest

Compound Name: Isopropyl formate

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This technical guide provides an in-depth analysis of the conformational landscape and vibrational properties of **isopropyl formate**, a key ester molecule, through the lens of quantum chemical calculations. The following sections detail the computational methodologies, present key quantitative data in a structured format, and visualize the underlying theoretical workflows. This document is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development who require a precise understanding of the molecular characteristics of small organic esters.

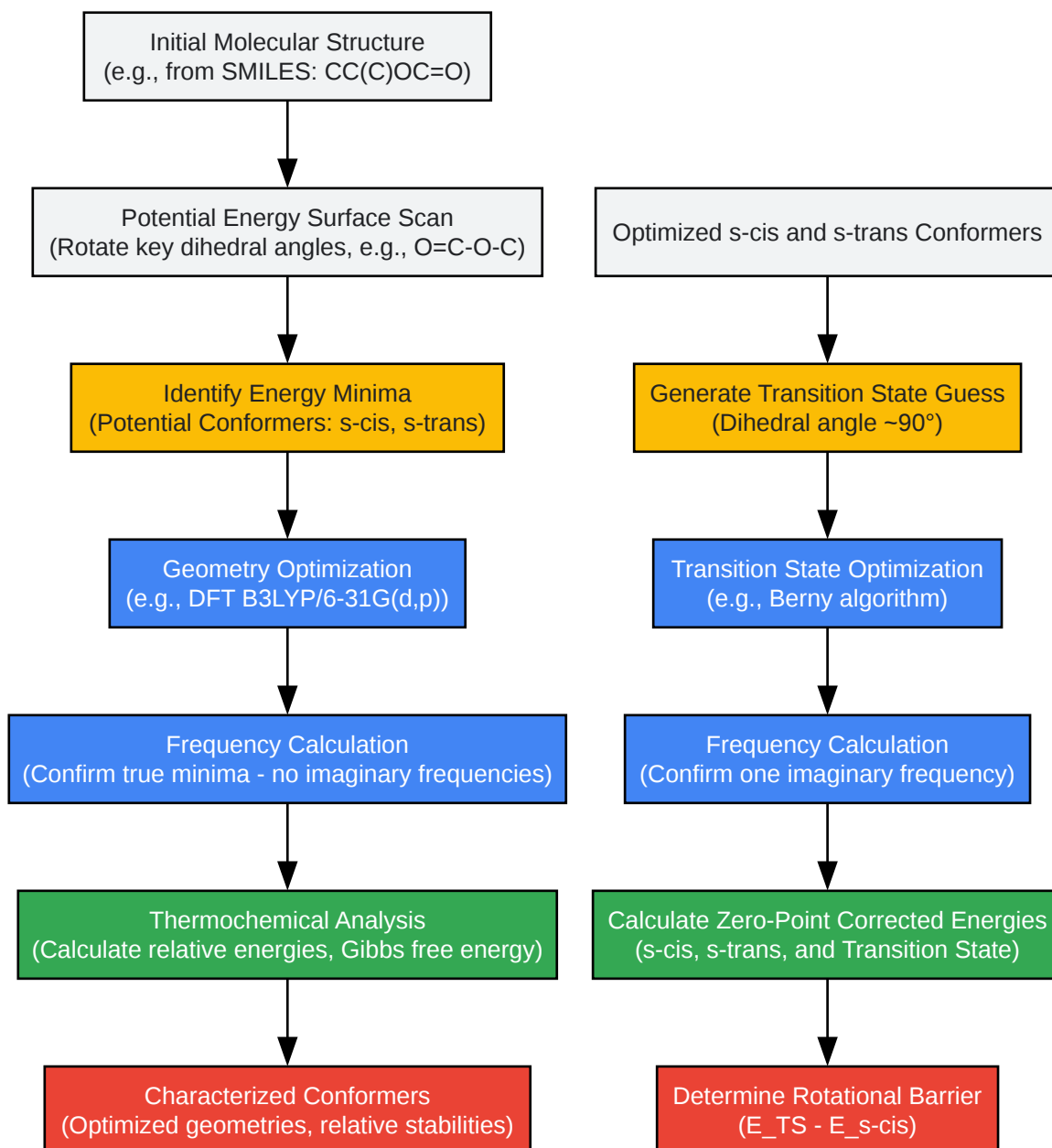
Conformational Analysis

Quantum chemical calculations reveal that **isopropyl formate** predominantly exists in two main conformations: s-cis and s-trans. These conformers are defined by the dihedral angle of the H-O-C=O atoms. The s-cis conformer, where the isopropyl group and the carbonyl oxygen are on the same side of the C-O single bond, is the more stable and dominant form.

A second conformer, the s-trans, is also predicted, though it exists at a higher energy level. The presence of a small amount of this second conformer has been suggested in the vapor and liquid phases.^[1] The relative stability of these conformers is a critical factor in understanding the molecule's reactivity and spectroscopic signature.

Computational Workflow for Conformational Analysis

The process of identifying and characterizing the conformers of **isopropyl formate** using quantum chemical methods can be summarized by the following workflow:



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References

- 1. Conformational analysis and vibrational spectra of isopropyl formate and some deuterated isotopomers | Semantic Scholar [semanticscholar.org]
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